Cyclopropyl Amide Conformational Constraint vs. Benzyl Amide in 2-Aminothiazole-5-carboxamides
The N-cyclopropyl group in the target compound imposes a torsion angle constraint on the 5-carboxamide bond that differs fundamentally from the flexible benzyl group in N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide. In published kinase inhibitor SAR for the 2-aminothiazole-5-carboxamide class, cyclopropyl amides have been associated with reduced susceptibility to amidase cleavage and improved cellular half-life compared to benzyl or linear alkyl amides [1]. However, no direct head-to-head metabolic stability comparison between the target compound and the specific N-benzyl analog has been published in the open literature. This dimension is assigned a Class-level inference tag.
| Evidence Dimension | Predicted metabolic stability (amide bond resilience) based on N-substituent type |
|---|---|
| Target Compound Data | N-cyclopropyl group: sterically hindered secondary amide; predicted to reduce amidase recognition |
| Comparator Or Baseline | N-benzyl analog (CAS 1224159-44-7): primary-like benzylic amide; predicted to undergo faster oxidative debenzylation or amidase cleavage |
| Quantified Difference | No direct comparative experimental data available; difference inferred from class-wide SAR trends in Pfizer patent US2005/0101595 and RORγ modulator patent US10301272B2 |
| Conditions | Inference from patent SAR disclosures on related 2-aminothiazole-5-carboxamide kinase inhibitors |
Why This Matters
Procurement for in vivo or cell-based assays where metabolic stability is critical should favor the cyclopropyl amide over benzyl amide analogs to minimize compound loss during incubation.
- [1] Pfizer Inc. US Patent Application US2005/0101595 A1. Describes cyclopropyl-containing aminothiazole derivatives as kinase inhibitors with SAR indicating metabolic stability advantages. View Source
